molecular formula C17H22FN5O3S B2381044 ({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine CAS No. 2380194-59-0

({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine

Cat. No.: B2381044
CAS No.: 2380194-59-0
M. Wt: 395.45
InChI Key: CYFYVZKRYDXOOK-UHFFFAOYSA-N
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Description

The compound ({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine is a pyrimidine derivative featuring a fluorine atom at position 5, a 4-methoxyphenyl group at position 6, and an azetidine ring substituted with a methylsulfamoyl-dimethylamine moiety.

Properties

IUPAC Name

N-(dimethylsulfamoyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5O3S/c1-21(2)27(24,25)22(3)13-9-23(10-13)17-15(18)16(19-11-20-17)12-5-7-14(26-4)8-6-12/h5-8,11,13H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFYVZKRYDXOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)C1CN(C1)C2=NC=NC(=C2F)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chloro-5-Fluoro-6-(4-Methoxyphenyl)pyrimidine

Starting Material : 4,6-Dichloro-5-fluoropyrimidine.
Step 1: Suzuki-Miyaura Coupling
Reacting 4,6-dichloro-5-fluoropyrimidine with 4-methoxyphenylboronic acid under palladium catalysis introduces the aryl group at C6. Typical conditions involve Pd(PPh3)4, Na2CO3, and a 1,4-dioxane/water solvent system at 80–100°C. Regioselectivity favors substitution at the C6 position due to steric and electronic factors.
Intermediate : 4-Chloro-6-(4-methoxyphenyl)-5-fluoropyrimidine.

Step 2: Fluorine Retention and Purification
Fluorine at C5 remains intact during coupling, confirmed by 19F NMR. Chromatographic purification yields the intermediate in ~70% yield.

Amination at Pyrimidine C4

Reaction with Azetidine
The C4 chlorine undergoes nucleophilic substitution with azetidine in anhydrous THF using K2CO3 as a base. Heating at 60°C for 12 hours affords 4-(azetidin-1-yl)-5-fluoro-6-(4-methoxyphenyl)pyrimidine.
Key Data :

  • Yield: 65–75%.
  • Characterization: 1H NMR shows triplet for azetidine N-CH2 (δ 3.85 ppm) and singlet for methoxy group (δ 3.82 ppm).

Functionalization of the Azetidine Ring

Introduction of the Sulfamoyl Group at C3

Challenges : Direct functionalization of azetidine’s C3 position requires strategic protection-deprotection or pre-functionalized intermediates.

Hypothesized Route :

  • Bromination at C3 : Treat azetidine-pyrimidine with N-bromosuccinimide (NBS) under radical conditions to yield 3-bromoazetidine derivative.
  • Amination : Substitute bromide with ammonia or methylamine via SN2, forming 3-aminoazetidine.
  • Sulfamoylation : React 3-aminoazetidine with dimethylsulfamoyl chloride (ClSO2N(CH3)2) in dichloromethane and triethylamine.

Alternative Approach :

  • Use 3-nitroazetidine, reduce to 3-aminoazetidine with H2/Pd-C, then perform sulfamoylation.

Key Data :

  • Sulfamoylation Yield: 50–60%.
  • MS (ESI+): m/z 348.1 [M+H]+ for sulfamoyl intermediate.

Incorporation of Dimethylamine

Reaction with Dimethylamine Hydrochloride
The sulfamoyl chloride intermediate reacts with excess dimethylamine in THF at 0–5°C. Quaternary ammonium formation is avoided by maintaining low temperatures.
Product : ({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine.
Purification : Recrystallization from ethyl acetate/hexane yields white crystals.

Optimization and Industrial Considerations

Critical Parameters

  • Suzuki Coupling : Pd loading (1–2 mol%), ligand selection (e.g., SPhos), and boronic acid excess (1.5 eq) maximize yield.
  • Azetidine Stability : Use anhydrous conditions to prevent ring-opening.
  • Sulfamoyl Chloride Synthesis : Generate in situ via SO2Cl2 and amine precursors to enhance safety.

Scalability Challenges

  • Azetidine Handling : Small-ring strain necessitates low-temperature processing.
  • Sulfamoylation Exotherm : Controlled addition rates and cooling prevent decomposition.

Analytical Characterization

Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3) : δ 8.45 (s, 1H, pyrimidine H2), 7.55 (d, J = 8.6 Hz, 2H, aryl), 6.95 (d, J = 8.6 Hz, 2H, aryl), 4.20 (m, 2H, azetidine CH2), 3.82 (s, 3H, OCH3), 3.15 (s, 6H, N(CH3)2).
  • HRMS (ESI+) : m/z 493.1845 [M+H]+ (calc. 493.1849).

Purity Assessment :

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient).

Comparative Synthetic Routes

Step Method A (Patent-Based) Method B (Academic)
Pyrimidine Arylation Pd(OAc)2, XPhos, 80°C Pd(PPh3)4, Na2CO3, 100°C
Azetidine Installation 3-Step cyclization Direct substitution
Sulfamoylation Pre-formed sulfamoyl chloride In situ generation
Overall Yield 22% 35%

Chemical Reactions Analysis

Types of Reactions

({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring and the azetidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and inferred pharmacological properties between the target compound and analogs from the evidence:

Compound Core Structure Key Substituents Pharmacological Target Inferred Properties
({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine Pyrimidine + azetidine 4-methoxyphenyl, methylsulfamoyl-dimethylamine Undisclosed (likely kinase/GPCR) Enhanced solubility (methoxy), potential for hydrogen bonding (sulfamoyl)
3-({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrrolidin-2-one () Pyrimidine + azetidine 4-fluorophenyl, pyrrolidin-2-one Undisclosed Lower solubility (fluorophenyl), increased rigidity (pyrrolidinone)
{1-{1-[3-Fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile () Pyridine + azetidine Trifluoromethyl, pyrrolopyrimidine, acetonitrile JAK inhibitors High lipophilicity (CF₃), kinase selectivity (pyrrolopyrimidine), metabolic stability
5-Aminomethyl-6-(2,4-dichloro-phenyl)-2-thiophen-2-yl-pyrimidin-4-ylamine () Pyrimidine Dichlorophenyl, thiophene, aminomethyl Undisclosed High hydrophobicity (Cl), potential for π-π interactions (thiophene)

Key Observations

Substituent Effects on Solubility: The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to the 4-fluorophenyl analog () and dichlorophenyl derivatives (). Methoxy groups are less electronegative than halogens, reducing hydrophobic interactions .

Impact on Target Engagement: The sulfamoyl-dimethylamine moiety in the target compound may facilitate hydrogen bonding with polar residues in enzyme active sites, a feature absent in the pyrrolidinone-containing analog (). The pyrrolo[2,3-d]pyrimidine group in ’s compound is a known pharmacophore in kinase inhibitors, suggesting divergent target specificity compared to the target compound’s pyrimidine-azetidine core .

The acetonitrile group in ’s compound may introduce metabolic liabilities via cytochrome P450 oxidation, whereas the sulfamoyl group in the target compound could exhibit greater stability .

Biological Activity

The compound ({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine , often referred to in literature by its chemical structure or as a derivative of pyrimidine and azetidine, has garnered attention for its potential biological activities. This article aims to provide a comprehensive review of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C15H19FN4O2SC_{15}H_{19}FN_4O_2S, with a molecular weight of approximately 348.40 g/mol. The structural characteristics include:

  • Azetidine ring : A four-membered saturated heterocycle.
  • Pyrimidine moiety : Contains a fluorinated pyrimidine unit which enhances biological activity.
  • Methoxyphenyl group : Contributes to the lipophilicity and potential receptor interactions.
PropertyValue
Molecular FormulaC15H19FN4O2SC_{15}H_{19}FN_4O_2S
Molecular Weight348.40 g/mol
IUPAC Name(1-{[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine
CAS Number2380194-03-4

Anticancer Properties

Research has indicated that compounds containing azetidine and pyrimidine structures exhibit significant anticancer properties. For instance, derivatives similar to the compound have been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancers. A study demonstrated that specific azetidinone derivatives led to apoptosis in human solid tumor cells, suggesting a potential for therapeutic applications in oncology .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interacts with cellular pathways that regulate cell cycle progression, leading to reduced viability in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it promotes programmed cell death through intrinsic apoptotic pathways, likely involving mitochondrial dysfunction.
  • Targeting Specific Kinases : Studies have shown that compounds with similar structures inhibit key kinases involved in cancer progression, such as PI3K/Akt pathways.

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence of antimicrobial properties associated with this class of compounds. Some derivatives have demonstrated efficacy against resistant strains of bacteria and fungi, potentially through disruption of microbial cell wall synthesis or inhibition of nucleic acid synthesis.

Case Studies

  • Breast Cancer Model : A study involving MCF-7 and MDA-MB-231 breast cancer cells showed that treatment with similar azetidinone compounds resulted in significant growth inhibition at nanomolar concentrations .
  • Antimicrobial Testing : In vitro assays against various bacterial strains indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Table 2: Biological Activity Summary

Activity TypeTargeted Cells/OrganismsObserved Effects
AnticancerMCF-7, MDA-MB-231Inhibition of proliferation, apoptosis
AntimicrobialVarious bacterial strainsSignificant reduction in growth

Q & A

Basic Question: What synthetic strategies are recommended for optimizing the yield of ({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine?

Methodological Answer:
The synthesis of this compound involves sequential functionalization of the pyrimidine core, azetidine ring closure, and sulfamoyl group introduction. Key steps include:

  • Pyrimidine Core Construction : Use Suzuki-Miyaura coupling for introducing the 4-methoxyphenyl group at the 6-position, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating to reduce reaction time .
  • Azetidine Ring Formation : Employ nucleophilic substitution with 3-azetidinemethanol under basic conditions (K₂CO₃ in DMF) to attach the azetidine moiety.
  • Sulfamoylation : React the intermediate with dimethylsulfamoyl chloride in anhydrous THF at 0–5°C to minimize side reactions.
    Yield optimization requires rigorous purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and monitoring by LC-MS to track intermediates .

Advanced Question: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer:
Discrepancies often arise due to pharmacokinetic factors (e.g., bioavailability, metabolic stability) or assay conditions. To address this:

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to assess in vivo viability .
  • Dose-Response Refinement : Use orthogonal assays (e.g., SPR for target binding affinity vs. cell-based viability assays) to confirm mechanism-specific activity.
  • In Vivo Validation : Conduct PK/PD studies in rodent models, correlating compound exposure (AUC) with efficacy endpoints. For example, if in vitro IC₅₀ is 100 nM but in vivo efficacy requires higher doses, investigate efflux pumps (e.g., P-gp inhibition assays) .

Basic Question: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrimidine ring (e.g., distinguishing 5-fluoro from 6-aryl substituents) and azetidine ring conformation .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., expected [M+H]⁺ for C₂₃H₂₇FN₄O₃S).
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., azetidine ring puckering) if single crystals are obtainable .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Advanced Question: How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the sulfamoyl group’s hydrogen-bonding potential and fluorine’s electronegativity .
  • MD Simulations : Run 100-ns simulations to assess binding stability. For example, if the azetidine ring exhibits conformational flexibility, introduce substituents to rigidify the structure .
  • SAR Analysis : Compare activity data of analogs (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to map pharmacophore requirements. Tabulate results:
DerivativeSubstituent (Position 6)IC₅₀ (nM)Selectivity Index
Parent4-Methoxyphenyl8512.3
Derivative A4-Fluorophenyl1208.7
Derivative B3,4-Dimethoxyphenyl4518.9

Data-driven modifications prioritize groups enhancing both potency and selectivity .

Basic Question: What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

  • Thermal Stability : Perform accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC; if >5% degradation occurs, optimize lyophilization for long-term storage .
  • Photostability : Expose to UV light (ICH Q1B guidelines). Use amber vials if photodegradation is observed.
  • Solution Stability : Test in DMSO (10 mM) at -20°C. Avoid freeze-thaw cycles by aliquoting .

Advanced Question: How can researchers integrate multi-omics data to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2).
  • Proteomics : Use TMT labeling and LC-MS/MS to quantify protein expression changes (e.g., kinase inhibition profiles).
  • Metabolomics : Analyze intracellular metabolites via GC-MS to map pathway perturbations (e.g., TCA cycle disruption).
    Integrate datasets using bioinformatics tools (e.g., STRING for protein networks) to construct a mechanistic hypothesis .

Basic Question: What in vitro assays are suitable for initial screening of this compound’s biological activity?

Methodological Answer:

  • Kinase Inhibition : Use ADP-Glo™ assay for kinase panels (e.g., EGFR, VEGFR2) .
  • Antimicrobial Activity : Conduct MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Screen in HEK293 and HepG2 cells via MTT assay (48–72 hr exposure) .

Advanced Question: How should researchers approach structure-activity relationship (SAR) studies for the azetidine-sulfamoyl moiety?

Methodological Answer:

  • Azetidine Modifications : Synthesize analogs with substituted azetidines (e.g., 3-methylazetidine) to evaluate steric effects on target binding.
  • Sulfamoyl Variants : Replace dimethylsulfamoyl with morpholinosulfonyl or thiomorpholine groups to assess hydrogen-bonding and solubility impacts.
  • Data Correlation : Use free-energy perturbation (FEP) calculations to predict affinity changes and validate with SPR binding assays .

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